molecular formula C13H17FN2O4S B2746329 3-((4-fluorophenyl)sulfonyl)-N-(2-methoxyethyl)azetidine-1-carboxamide CAS No. 1788769-41-4

3-((4-fluorophenyl)sulfonyl)-N-(2-methoxyethyl)azetidine-1-carboxamide

Cat. No. B2746329
CAS RN: 1788769-41-4
M. Wt: 316.35
InChI Key: FLTCZBWBYDRADI-UHFFFAOYSA-N
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Description

3-((4-fluorophenyl)sulfonyl)-N-(2-methoxyethyl)azetidine-1-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is a small molecule drug that has been developed for the treatment of non-small cell lung cancer (NSCLC) patients who have developed resistance to first-generation EGFR inhibitors such as gefitinib and erlotinib.

Scientific Research Applications

Sulfonyl Group Applications

Sulfonyl groups are pivotal in the development of various pharmaceutical agents due to their ability to interact with biological targets. Sulfonamides, for instance, have been explored for their antibacterial properties and are a foundation for many drugs used to combat infections (Jinxia Liu & Sandra Mejia Avendaño, 2013; I. Gulcin & P. Taslimi, 2018). They also play a significant role in environmental science, particularly in the degradation of polyfluoroalkyl substances, highlighting the environmental impact and biodegradability of sulfonyl-containing compounds.

Fluorophenyl Group Contributions

Fluorophenyl groups enhance the binding affinity and metabolic stability of molecules, making them common in the design of pharmaceuticals with improved pharmacokinetic properties. They can be found in a wide range of therapeutic agents, from antiviral to anticancer drugs (Valeria Famiglini & R. Silvestri, 2018).

Azetidine Rings in Drug Design

Azetidine rings, due to their strained cyclic structure, are of interest in medicinal chemistry for creating drugs with novel modes of action. They can influence the three-dimensional shape of molecules, potentially leading to new interactions with biological targets. The synthesis and application of azetidine-containing compounds are researched for their utility in creating bioactive molecules (R. Philip et al., 2020).

Carboxamide Functionality in Pharmaceuticals

Carboxamide groups are a key functional group in drug molecules, affecting their hydrogen bonding capacity, solubility, and receptor binding affinity. This functionality is essential in the development of a wide range of therapeutic agents, including those targeting the central nervous system and various cancers (G. Elgemeie et al., 2019).

properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-(2-methoxyethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O4S/c1-20-7-6-15-13(17)16-8-12(9-16)21(18,19)11-4-2-10(14)3-5-11/h2-5,12H,6-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTCZBWBYDRADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-fluorophenyl)sulfonyl)-N-(2-methoxyethyl)azetidine-1-carboxamide

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